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L-PHENYLALANINE UNLABELED

Cat. No.: B1579790
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Description

Significance of L-Phenylalanine as a Fundamental Aromatic Amino Acid in Biological Systems

L-Phenylalanine is one of the three proteogenic aromatic amino acids, alongside L-tyrosine and L-tryptophan, distinguished by the presence of a phenyl group attached to its side chain. chemicalbull.comfrontiersin.org This aromatic ring confers a hydrophobic and nonpolar nature to the molecule, influencing the three-dimensional structure and function of proteins. ontosight.ai As an essential amino acid, it cannot be synthesized by humans and other animals and must be obtained from dietary sources. metwarebio.comnih.gov Its incorporation into polypeptide chains is crucial for the synthesis of proteins, which are vital for countless cellular functions, including tissue growth, repair, and maintenance. ontosight.aichinaaminoacid.com

The biosynthesis of L-phenylalanine in plants, fungi, and some bacteria occurs via the shikimate pathway. wikipedia.orgtandfonline.com This pathway is a critical metabolic route that links carbohydrate metabolism to the production of aromatic compounds. researchgate.net

Table 1: Key Properties of L-Phenylalanine

PropertyValue
Chemical FormulaC9H11NO2
Molecular Weight~165.19 g/mol
Melting Point~283°C
ClassificationEssential, Aromatic, Nonpolar Amino Acid

This table presents fundamental physicochemical properties of L-phenylalanine. Data sourced from various biochemical references. ontosight.ai

Overview of L-Phenylalanine's Multifaceted Roles in Primary and Secondary Metabolism

L-Phenylalanine serves as a critical metabolic crossroads, participating in both primary and secondary metabolic pathways. frontiersin.orgfrontiersin.org

Primary Metabolism:

In primary metabolism, the principal role of L-phenylalanine is its incorporation into proteins. metwarebio.com Beyond this, it is a precursor for the synthesis of another crucial amino acid, L-tyrosine, through a hydroxylation reaction catalyzed by the enzyme phenylalanine hydroxylase. wikipedia.orgfrontiersin.org This conversion is the primary catabolic pathway for excess dietary L-phenylalanine in animals. researchgate.net L-tyrosine, in turn, is a precursor for the synthesis of several vital molecules, including:

Catecholamines: Dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline) are key neurotransmitters and hormones that regulate mood, stress response, and various physiological processes. metwarebio.comchinaaminoacid.comwikipedia.org

Thyroid Hormones: Thyroxine and triiodothyronine, synthesized from tyrosine, are essential for regulating metabolism. mikronaehrstoffcoach.com

Melanin: This pigment, responsible for skin, hair, and eye color, is also derived from tyrosine. metwarebio.com

Secondary Metabolism:

In plants and fungi, L-phenylalanine is a pivotal starting point for the vast and diverse phenylpropanoid pathway. tandfonline.comnih.gov The first committed step in this pathway is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). tandfonline.comwikipedia.org Phenylpropanoids encompass a wide array of secondary metabolites with diverse functions, including:

Lignin: A complex polymer that provides structural support to plant cell walls. wikipedia.orgnih.gov

Flavonoids: A large group of compounds involved in pigmentation, UV protection, and defense against pathogens. wikipedia.orgactahort.org

Stilbenes and Coumarins: Compounds with various biological activities, including defense and signaling. frontiersin.orgfrontiersin.org

This metabolic flexibility highlights L-phenylalanine's central role in connecting the synthesis of essential cellular components with the production of specialized compounds crucial for an organism's interaction with its environment. frontiersin.org

Historical and Contemporary Perspectives on L-Phenylalanine Research Trajectories

The scientific journey to understand L-phenylalanine began in the late 19th and early 20th centuries with the isolation and identification of amino acids from protein hydrolysates. metwarebio.com A landmark discovery in 1940 by Moss and Schoenheimer provided definitive evidence that L-phenylalanine is converted to L-tyrosine in the body, a pivotal moment in understanding its metabolic fate. nih.govresearchgate.net

Early research also uncovered the genetic disorder phenylketonuria (PKU), characterized by the inability to metabolize phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase. chemicalbull.commetwarebio.com This discovery in the 1930s and 1940s highlighted the critical importance of proper phenylalanine metabolism for human health. metwarebio.com

Contemporary research continues to explore the intricate regulation of L-phenylalanine metabolism. Metabolic engineering efforts in microorganisms like Escherichia coli aim to optimize the production of L-phenylalanine for various industrial applications, including its use as a precursor for the artificial sweetener aspartame. wikipedia.orgnih.gov In plant science, there is significant interest in understanding and manipulating the phenylpropanoid pathway to enhance the production of valuable secondary metabolites for pharmaceutical and nutritional purposes. nih.govnih.gov

Furthermore, ongoing studies investigate the complex interplay of L-phenylalanine with other amino acids and its influence on neurotransmitter synthesis and brain function. frontiersin.orgahajournals.org Research into the mechanisms of L-phenylalanine transport across the blood-brain barrier and its potential roles in neurological conditions continues to be an active area of investigation. wikipedia.orgfrontiersin.org

Table 2: Key Enzymes in L-Phenylalanine Metabolism

EnzymeFunctionMetabolic Pathway
Phenylalanine HydroxylaseConverts L-phenylalanine to L-tyrosine.Phenylalanine Catabolism
Phenylalanine Ammonia-Lyase (PAL)Converts L-phenylalanine to trans-cinnamic acid.Phenylpropanoid Pathway
Chorismate MutaseCatalyzes the conversion of chorismate to prephenate.Phenylalanine Biosynthesis

This table summarizes the functions of key enzymes involved in the synthesis and degradation of L-phenylalanine. frontiersin.orgwikipedia.orgwikipedia.org

Properties

Molecular Weight

NA

Origin of Product

United States

Biosynthesis and Elucidation of L Phenylalanine Pathways

The Shikimate Pathway: Central Carbon Flux and Precursor Generation

The shikimate pathway serves as a crucial metabolic bridge, linking central carbon metabolism to the synthesis of a wide array of aromatic compounds, including the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. annualreviews.orgfrontiersin.org This seven-step enzymatic pathway ultimately converts primary metabolites derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into chorismate, a key branch-point intermediate. researchgate.netbioone.orgrsc.org

The shikimate pathway commences with the condensation of two key substrates: Phosphoenolpyruvate (B93156) (PEP) and Erythrose 4-Phosphate (E4P). annualreviews.orgresearchgate.net PEP is a high-energy intermediate of the glycolysis pathway, while E4P is derived from the pentose phosphate pathway. researchgate.netbioone.org The convergence of these two molecules marks the entry point of carbon into the aromatic amino acid biosynthetic route. annualreviews.orgresearchgate.net This initial reaction connects the shikimate pathway directly to the central carbon metabolism of the cell. researchgate.netresearchgate.net

The first committed and rate-limiting step of the shikimate pathway is the synthesis of 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) from PEP and E4P. annualreviews.orgresearchgate.net This reaction is catalyzed by the enzyme DAHP synthase. researchgate.netfrontiersin.org In many microorganisms, such as the gram-negative bacterium Escherichia coli, there exist multiple isoenzymes of DAHP synthase, each subject to feedback inhibition by one of the three aromatic amino acids. frontiersin.orgoup.com This regulation allows the cell to control the flow of carbon into the shikimate pathway based on the availability of the final products.

In E. coli, the three primary DAHP synthase isoenzymes are:

AroG: Predominantly sensitive to feedback inhibition by L-phenylalanine. It is the major isoenzyme, accounting for about 80% of the total DAHP synthase activity. scienceasia.org

AroF: Sensitive to feedback inhibition by L-tyrosine. oup.com

AroH: Sensitive to feedback inhibition by L-tryptophan. oup.comresearchgate.net

This differential regulation of the isoenzymes provides a sophisticated mechanism for modulating the biosynthesis of aromatic compounds in response to cellular needs. oup.com

Isoenzyme (in E. coli)GeneFeedback Inhibitor
DAHP synthase GaroGL-phenylalanine
DAHP synthase FaroFL-tyrosine
DAHP synthase HaroHL-tryptophan

Table 1: DAHP Synthase Isoenzymes in E. coli and their respective feedback inhibitors. oup.comscienceasia.org

Following the initial condensation reaction, a series of six further enzymatic steps convert DAHP into chorismate. wikipedia.orgbioone.orgresearchgate.net Chorismate is a pivotal branch-point molecule in aromatic amino acid biosynthesis. reactome.orgnih.govwikipedia.org From this intermediate, the metabolic pathway diverges, leading to the synthesis of L-phenylalanine and L-tyrosine through one branch, and L-tryptophan through another. frontiersin.orgnih.gov Chorismate also serves as a precursor for the synthesis of other essential aromatic compounds, such as folate, ubiquinone, and salicylic (B10762653) acid. reactome.orgwikipedia.orgoup.com The central position of chorismate underscores its importance in cellular metabolism. bioone.orgreactome.org

Terminal Biosynthetic Routes for L-Phenylalanine

From the central precursor chorismate, the pathway to L-phenylalanine proceeds through a series of dedicated enzymatic reactions. The primary route in many plants and some microorganisms is the arogenate pathway. pnas.orgfrontiersin.org

The arogenate pathway involves the conversion of prephenate, which is formed from chorismate via the action of chorismate mutase, into L-phenylalanine. frontiersin.orgontosight.ai

The first committed step in the arogenate-specific branch leading to L-phenylalanine is the transamination of prephenate to form L-arogenate. frontiersin.orgnih.gov This reaction is catalyzed by the enzyme prephenate aminotransferase. ontosight.airesearchgate.net In this enzymatic step, an amino group is transferred to prephenate, with glutamate (B1630785) often serving as the amino donor. wikipedia.org The identification of the gene encoding prephenate aminotransferase was a significant step in fully elucidating the aromatic amino acid biosynthetic pathway. nih.gov This transamination is a key reaction distinguishing the arogenate pathway from other potential routes to L-phenylalanine. frontiersin.orgresearchgate.net

The Phenylpyruvate Pathway

Regulatory Mechanisms of L-Phenylalanine Biosynthesis

The synthesis of L-phenylalanine is tightly controlled at multiple levels to ensure that the cellular concentration of this amino acid is maintained within an optimal range. This regulation occurs through both feedback inhibition of key enzymes and transcriptional control of the genes encoding these enzymes.

Transcriptional Regulation (e.g., TyrR and TrpR in E. coli)

In the bacterium Escherichia coli, the biosynthesis of L-phenylalanine is primarily regulated at the transcriptional level by two key repressor proteins: TyrR and TrpR. nih.govmdpi.com These proteins modulate the expression of genes involved in the aromatic amino acid biosynthetic pathways.

The TyrR protein, when activated by L-tyrosine, represses the transcription of several genes, including aroF (encoding a DAHP synthase isozyme) and tyrB (encoding an aminotransferase). nih.govmdpi.com The TrpR repressor, in the presence of its corepressor L-tryptophan, represses the transcription of the trp operon as well as aroH (encoding another DAHP synthase isozyme). nih.govmdpi.comscispace.com Both TyrR and TrpR can also regulate the expression of aroL, which encodes shikimate kinase. nih.gov

The intricate interplay of these repressors allows E. coli to finely tune the expression of biosynthetic genes in response to the cellular levels of all three aromatic amino acids. asm.org For metabolic engineering purposes aimed at overproducing L-phenylalanine, the genes encoding TyrR and TrpR are often inactivated to alleviate this transcriptional repression and increase the metabolic flux towards phenylalanine. nih.govresearchgate.net

Feedback Inhibition of Key Enzymes (e.g., DAHP Synthases, Chorismate Mutase-Prephenate Dehydrogenase (CM-PDT))

The biosynthesis of L-phenylalanine in microorganisms is a tightly regulated process, primarily controlled through feedback inhibition to prevent the over-accumulation of the final product. This regulation predominantly targets the initial and branch-point enzymes of the pathway.

Two of the most critical points of regulation are the enzymes 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and chorismate mutase-prephenate dehydratase (CM-PDT). nih.gov DAHP synthase catalyzes the first committed step in the aromatic amino acid biosynthesis pathway, the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P). mdpi.com In organisms like Escherichia coli, there are three isoenzymes of DAHP synthase: AroG, AroF, and AroH. mdpi.com Each is allosterically inhibited by one of the three aromatic amino acids. mdpi.comscienceasia.org AroG, which accounts for approximately 80% of the total DAHP synthase activity, is inhibited by L-phenylalanine. mdpi.comscienceasia.org AroF is inhibited by L-tyrosine, and AroH is inhibited by L-tryptophan. mdpi.com This differential regulation allows the cell to finely tune the carbon flow into the shared pathway based on the specific needs for each aromatic amino acid. nih.gov

The second major point of feedback inhibition occurs at the branch point from the common pathway toward L-phenylalanine synthesis. nih.gov The bifunctional enzyme chorismate mutase-prephenate dehydratase (CM-PDT), encoded by the pheA gene, catalyzes the conversion of chorismate to phenylpyruvate. mdpi.com This enzyme is a rate-limiting step and is specifically feedback inhibited by the allosteric binding of L-phenylalanine. nih.govmdpi.com In contrast, the analogous enzyme in the L-tyrosine branch, chorismate mutase-prephenate dehydrogenase (CM-PDH), is inhibited by L-tyrosine. nih.gov

To enhance the production of L-phenylalanine in industrial biotechnology, a key strategy is to overcome this native feedback inhibition. nih.gov This is often achieved by introducing mutations into the genes encoding these enzymes to create feedback-resistant (fbr) versions. nih.govmdpi.com Structural analyses have identified crucial amino acid residues in the allosteric sites, allowing for targeted mutagenesis. nih.govscienceasia.org

EnzymeWild-Type RegulatorExample Feedback-Resistant MutantSignificance
DAHP Synthase (AroG)L-PhenylalanineAroGfbr (e.g., Gln151Asn)Relieves inhibition at the first committed step of the pathway, increasing overall carbon flux. nih.govscienceasia.org
DAHP Synthase (AroF)L-TyrosineAroFfbr (e.g., Pro148Leu)Removes feedback control by L-tyrosine, useful in multi-product or engineered strains. nih.gov
Chorismate Mutase-Prephenate Dehydratase (CM-PDT)L-PhenylalaninePheAfbrPrevents inhibition at the L-phenylalanine branch point, directing more chorismate towards L-phenylalanine synthesis. nih.govmdpi.com

Dynamic Regulation Strategies in Engineered Microbial Systems

While eliminating feedback inhibition is effective, static overexpression of biosynthetic genes can lead to metabolic imbalances, the accumulation of toxic intermediates, and wasted cellular resources, ultimately retarding cell growth and limiting product yield. nih.govjmb.or.krkoreascience.kr To address this, metabolic engineers have developed dynamic regulation strategies that balance cell growth with product synthesis by controlling gene expression in response to changing conditions during fermentation. koreascience.kr

This approach often relies on biosensors that detect the intracellular concentration of L-phenylalanine or a key intermediate. jmb.or.krkoreascience.kr A successful strategy in E. coli involves using the native L-phenylalanine-sensing protein TyrP and its associated promoter. nih.govjmb.or.kr By modifying the promoter region of tyrP, researchers have created a series of synthetic promoters with varying strengths that are activated by L-phenylalanine. nih.govjmb.or.kr

These engineered promoters can then be used to control the expression of key, and potentially bottlenecking, enzymes in the pathway, such as shikimate kinase (AroK). nih.govkoreascience.kr In this system, when intracellular L-phenylalanine concentrations are low (during the initial growth phase), the promoter is less active, minimizing the metabolic burden on the cell. jmb.or.kr As L-phenylalanine accumulates (during the production phase), it activates the promoter, leading to increased expression of the target enzyme. jmb.or.krkoreascience.kr This pulls more carbon flux towards L-phenylalanine synthesis precisely when the cell is best equipped for production. jmb.or.kr This strategy creates a self-regulating loop that optimizes the trade-off between biomass accumulation and product formation. koreascience.kr

Research has demonstrated the effectiveness of this approach. In one study, applying dynamic regulation to the aroK gene in an L-phenylalanine-producing E. coli strain resulted in a significant increase in both titer and yield compared to the parent strain with static controls. nih.govjmb.or.kr

StrainRegulation StrategyL-Phenylalanine Titer (g/L)Yield on Glucose (g/g)Fold Increase (Titer)
xllp1 (Parent)Static Control45.00.18-
xllp3 (Engineered)Dynamic Regulation of AroK61.30.221.36

Data from batch fermentation experiments in engineered E. coli. nih.govjmb.or.kr

Allosteric Control and Enzyme Cooperativity

The feedback inhibition described in section 2.3.2 is a manifestation of allosteric control, a fundamental mechanism for regulating enzyme activity. portlandpress.com In allosteric regulation, the binding of a molecule (an effector or ligand) to a specific regulatory site on the enzyme, distinct from the active site, induces a conformational change that alters the enzyme's catalytic activity. portlandpress.com Most enzymes in the aromatic amino acid pathway that are subject to feedback regulation employ this mechanism. portlandpress.com

For instance, the binding of L-phenylalanine to the allosteric site of DAHP synthase or CM-PDT causes a structural rearrangement that reduces the affinity of the active site for its substrate, thereby slowing the reaction rate. nih.govportlandpress.com The evolution of these allosteric sites has played a critical role in metabolic diversification. In vascular plants, a key enzyme for phenylalanine biosynthesis, arogenate dehydratase (ADT), evolved isoforms with relaxed allosteric inhibition by L-phenylalanine. biorxiv.orgnih.gov This deregulation is linked to punctual amino acid changes in the allosteric binding site and enabled the massive production of phenylalanine-derived compounds like lignin, which was essential for the evolution of terrestrial plants. biorxiv.orgnih.gov

Enzyme cooperativity is another important aspect of kinetic regulation, often intertwined with allostery. Cooperativity refers to the phenomenon where the binding of a substrate or ligand to one subunit of a multi-subunit enzyme influences the binding affinity of the other subunits. In some cases, plant arogenate dehydratase (ADT) enzymes exhibit slight positive cooperativity for their substrate, arogenate, meaning the binding of one substrate molecule makes it easier for the next to bind. biorxiv.org Furthermore, the presence of an allosteric inhibitor like L-phenylalanine can induce a switch from standard Michaelis-Menten kinetics to a sigmoidal kinetic profile, which is a hallmark of cooperative allosteric regulation. nih.gov

Enzyme Isoform (Plant ADT)Regulation TypeIC50 for L-Phenylalanine (µM)Kinetic Behavior (Substrate)Hill Index (h)
PpADT-G (Type-I)Tightly Regulated27.6Slight positive cooperativity1.4
PpADT-C (Type-II)Relaxed Regulation320Michaelian (switches to sigmoidal with inhibitor)N/A

Kinetic properties of arogenate dehydratase (ADT) isoforms from the moss Physcomitrella patens, illustrating different regulatory sensitivities to L-phenylalanine. biorxiv.orgnih.gov

L Phenylalanine Metabolism and Catabolic Processes

Conversion to L-Tyrosine via Phenylalanine Hydroxylase (PAH)

The principal pathway for L-phenylalanine catabolism in the liver involves its irreversible hydroxylation to form L-tyrosine. pharmaguideline.comresearchgate.net This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH) (EC 1.14.16.1). researchgate.netwikipedia.org PAH is a monooxygenase that utilizes molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4) to introduce a hydroxyl group onto the phenyl ring of L-phenylalanine. pharmaguideline.comwikipedia.org During this reaction, one atom of oxygen is incorporated into L-phenylalanine to produce L-tyrosine, while the other is reduced to water. pharmaguideline.com The tetrahydrobiopterin is oxidized to dihydrobiopterin in the process and is subsequently regenerated by the enzyme dihydrobiopterin reductase in an NADPH-dependent reaction. pharmaguideline.comresearchgate.net This conversion is a critical step, as the addition of the hydroxyl group facilitates the subsequent breakdown of the aromatic ring in further catabolic stages. wikipedia.org In humans, genetic mutations in the PAH gene can lead to reduced or absent enzyme activity, resulting in the metabolic disorder phenylketonuria (PKU). researchgate.netwikipedia.org

The enzymatic reaction is thought to occur through a series of steps, including the formation of an iron-oxygen-BH4 bridge, cleavage of the O-O bond to create a ferryl oxo hydroxylating intermediate (Fe(IV)=O), and the subsequent attack of this intermediate on the phenylalanine ring to form tyrosine. wikipedia.org

Key Components in the Conversion of L-Phenylalanine to L-Tyrosine
ComponentRole
L-PhenylalanineSubstrate
Phenylalanine Hydroxylase (PAH)Enzyme
L-TyrosineProduct
Molecular Oxygen (O2)Co-substrate
Tetrahydrobiopterin (BH4)Cofactor
Iron (Fe)Catalytic metal ion in PAH

Alternative Catabolic Pathways and Metabolite Formation

In addition to its primary conversion to L-tyrosine, L-phenylalanine can be metabolized through several alternative pathways, which become more significant when the PAH pathway is impaired. nih.gov These pathways lead to the production of various metabolites, including phenylpyruvate, phenylethylamine, and, in microorganisms, 2-phenylethanol (B73330).

A significant alternative catabolic route for L-phenylalanine is its transamination to phenylpyruvate. nih.govpathbank.org This reversible reaction is catalyzed by aminotransferases, such as phenylalanine transaminase (or phenylalanine-pyruvate aminotransferase, EC 2.6.1.58). nih.govwikipedia.org In this process, the amino group of L-phenylalanine is transferred to an α-keto acid, commonly pyruvate (B1213749) or α-ketoglutarate, resulting in the formation of phenylpyruvate and an amino acid (L-alanine or L-glutamate, respectively). wikipedia.orgebi.ac.uknih.gov While this pathway is generally a minor route of phenylalanine disposal, it becomes quantitatively important in conditions like PKU where the activity of phenylalanine hydroxylase is deficient, leading to an accumulation of phenylpyruvate and its derivatives. nih.gov

L-phenylalanine can also undergo decarboxylation to form phenylethylamine (PEA), a biologically active trace amine. creative-enzymes.comresearchgate.net This reaction involves the removal of the carboxyl group from L-phenylalanine as carbon dioxide and is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC) (EC 4.1.1.53), also known as L-phenylalanine decarboxylase. creative-enzymes.comnih.govwikipedia.org This enzyme utilizes pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, as a cofactor. creative-enzymes.com The conversion of L-phenylalanine to PEA occurs in the brain and other tissues. nih.gov PEA is of interest due to its structural similarity to amphetamine and its role as a neuromodulator in the central nervous system, where it can potentiate catecholaminergic neurotransmission. nih.gov

In various microorganisms, particularly yeasts like Saccharomyces cerevisiae, L-phenylalanine can be catabolized via the Ehrlich pathway to produce fusel alcohols, such as 2-phenylethanol (2-PE). nih.govoup.comfrontiersin.org 2-PE is a valuable aromatic compound with a characteristic rose-like scent, widely used in the food and fragrance industries. nih.govnih.gov This pathway consists of a series of enzymatic reactions that convert an amino acid into its corresponding higher alcohol. oup.comresearchgate.net

In Saccharomyces cerevisiae, the Ehrlich pathway is the primary route for the biosynthesis of 2-PE when L-phenylalanine is used as a precursor. nih.govfrontiersin.org The process involves three main steps: transamination, decarboxylation, and reduction. nih.govfrontiersin.orgresearchgate.net This metabolic route is a key part of the yeast's amino acid catabolism, especially under conditions where nitrogen sources are limited. nih.gov

The conversion of L-phenylalanine to 2-phenylethanol via the Ehrlich pathway is a multi-step enzymatic process: nih.govacs.org

Transamination: The first step is the conversion of L-phenylalanine to phenylpyruvate. This reaction is catalyzed by aromatic aminotransferases. In S. cerevisiae, two isoenzymes, encoded by the genes ARO8 and ARO9, are primarily responsible for this step. nih.govfrontiersin.org These enzymes transfer the amino group from L-phenylalanine to α-ketoglutarate, forming glutamate (B1630785). nih.gov

Decarboxylation: The resulting phenylpyruvate is then decarboxylated to form phenylacetaldehyde (B1677652). nih.gov This step is catalyzed by phenylpyruvate decarboxylase, an enzyme encoded by the ARO10 gene in S. cerevisiae. nih.govoup.comresearchgate.net

Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol. nih.gov This last step is carried out by alcohol dehydrogenases, with several enzymes encoded by genes such as ADH1, ADH2, ADH3, ADH4, and ADH5 capable of catalyzing this reaction. nih.gov

Enzymatic Steps of the Ehrlich Pathway for 2-Phenylethanol Production
StepSubstrateEnzyme(s) in S. cerevisiaeProduct
TransaminationL-PhenylalanineAromatic Aminotransferases (Aro8, Aro9)Phenylpyruvate
DecarboxylationPhenylpyruvatePhenylpyruvate Decarboxylase (Aro10)Phenylacetaldehyde
ReductionPhenylacetaldehydeAlcohol Dehydrogenases (Adh1-5)2-Phenylethanol

Homogentisate (B1232598) Pathway in Fungi (e.g., Penicillium chrysogenum)

In many fungi, including the industrial penicillin producer Penicillium chrysogenum, the catabolism of L-phenylalanine can proceed through the homogentisate pathway. nih.govnih.govsigmaaldrich.com This pathway is a central route for the degradation of aromatic amino acids. nih.gov Studies using isotopically labeled phenylalanine ([U-13C]phenylalanine) in P. chrysogenum have confirmed that the amino acid is hydroxylated to tyrosine, which is then further metabolized via homogentisate. nih.govnih.gov The involvement of this pathway is also supported by transcriptome analysis of P. chrysogenum cultures grown with phenylalanine as the nitrogen source, which showed upregulation of genes associated with this catabolic route. nih.govnih.govresearchgate.net

The pathway generally involves the following key steps, starting from the tyrosine formed from phenylalanine:

Transamination: Tyrosine is converted to 4-hydroxyphenylpyruvate. davuniversity.org

Oxidative Decarboxylation: The enzyme 4-hydroxyphenylpyruvate dioxygenase converts 4-hydroxyphenylpyruvate into homogentisate (2,5-dihydroxyphenylacetate). davuniversity.orgresearchgate.net

Ring Cleavage: Homogentisate 1,2-dioxygenase opens the aromatic ring of homogentisate to produce maleylacetoacetate. nih.govpnas.orgnih.gov

Isomerization: Maleylacetoacetate is isomerized to fumarylacetoacetate. nih.govresearchgate.net

Hydrolysis: Finally, fumarylacetoacetate hydrolase cleaves fumarylacetoacetate into fumarate (B1241708) and acetoacetate. nih.govresearchgate.net

These end products, fumarate and acetoacetate, are central metabolites that can enter the citric acid cycle for energy production. pnas.orgnih.gov The homogentisate pathway is not limited to phenylalanine degradation; it is also a key catabolic route for phenylacetate (B1230308) in fungi like Aspergillus nidulans. asm.orgresearchgate.net

Key Enzymes in the Fungal Homogentisate Pathway for Phenylalanine Catabolism
StepEnzymeSubstrateProductReference
1Phenylalanine HydroxylaseL-PhenylalanineL-Tyrosine nih.govnih.gov
2Tyrosine AminotransferaseL-Tyrosine4-Hydroxyphenylpyruvate davuniversity.org
34-Hydroxyphenylpyruvate Dioxygenase4-HydroxyphenylpyruvateHomogentisate davuniversity.orgresearchgate.net
4Homogentisate 1,2-DioxygenaseHomogentisateMaleylacetoacetate nih.gov
5Maleylacetoacetate IsomeraseMaleylacetoacetateFumarylacetoacetate nih.gov
6Fumarylacetoacetate HydrolaseFumarylacetoacetateFumarate + Acetoacetate nih.gov

Formation of Phenylacetate and Other Related Metabolites

The conversion of L-phenylalanine to phenylacetate is a significant catabolic route in many microorganisms. pnas.orgnih.gov In P. chrysogenum, using phenylalanine as the sole nitrogen source leads to the extracellular production of phenylacetate, which is a direct precursor for the synthesis of penicillin G. nih.govnih.govsigmaaldrich.com

The pathway from phenylalanine to phenylacetate, often referred to as an Ehrlich-type pathway, typically involves three main enzymatic steps:

Transamination: L-phenylalanine is first converted to phenylpyruvate. This reaction is catalyzed by an aromatic amino acid transaminase. nih.govresearchgate.net

Decarboxylation: Phenylpyruvate undergoes decarboxylation to form phenylacetaldehyde. researchgate.net In P. chrysogenum, a specific gene (Pc13g09300) has been identified that encodes a dual-substrate pyruvate and phenylpyruvate decarboxylase, confirming this step in the pathway. nih.gov

Oxidation: Phenylacetaldehyde is then oxidized to phenylacetate, a reaction that can be catalyzed by an aldehyde dehydrogenase. researchgate.netresearchgate.net

In addition to phenylacetate, other related metabolites can be formed. For instance, in some alternate pathways, phenylpyruvate can be reduced to form phenyllactate or undergo oxidative decarboxylation to yield phenylacetate. pnas.orgyoutube.com In Aspergillus niger, tracer experiments have shown that L-phenylalanine metabolism can yield a range of metabolites including phenylacetate, 2- and 4-hydroxyphenylacetate, and homogentisate. asm.org

Metabolic Interconnections with Other Amino Acids and Pathways

The metabolism of L-phenylalanine is intricately linked with other metabolic networks within the cell, playing a key role in the homeostasis of other amino acids and contributing to the central carbon and nitrogen pools.

Interplay with Tyrosine Metabolism

The metabolic pathways of L-phenylalanine and L-tyrosine are closely intertwined. davuniversity.org L-phenylalanine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. medisearch.iotechnologynetworks.com In contrast, L-tyrosine is considered a non-essential amino acid because it can be synthesized directly from L-phenylalanine. davuniversity.orgmedisearch.iocreative-proteomics.com

The primary connection is the irreversible hydroxylation of L-phenylalanine to form L-tyrosine. davuniversity.org This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH), which is predominantly found in the liver. davuniversity.org The reaction requires the cofactor tetrahydrobiopterin (BH4), which is oxidized to dihydrobiopterin during the reaction and subsequently regenerated by an NADPH-dependent reductase. davuniversity.orgyoutube.com

Because L-phenylalanine's main metabolic fate, aside from protein synthesis, is its conversion to L-tyrosine, the degradation pathways of both amino acids converge. davuniversity.org Once tyrosine is formed, it can be incorporated into proteins or serve as a precursor for the synthesis of several vital molecules, including:

Catecholamines: Dopamine, norepinephrine (B1679862), and epinephrine (B1671497). youtube.comwikipedia.orgresearchgate.net

Thyroid hormones. davuniversity.orgyoutube.com

Melanin pigment. youtube.comwikipedia.org

This precursor relationship means that dietary intake of tyrosine can reduce the requirement for phenylalanine, a phenomenon known as the 'sparing action' of tyrosine on phenylalanine. davuniversity.org

Comparison of L-Phenylalanine and L-Tyrosine
FeatureL-PhenylalanineL-TyrosineReference
EssentialityEssentialNon-essential (synthesized from Phenylalanine) davuniversity.orgmedisearch.io
Primary Metabolic ConversionHydroxylated to L-TyrosineDegraded or used as a precursor davuniversity.orgwikipedia.org
Key Enzyme in ConversionPhenylalanine Hydroxylase (PAH)N/A (is the product) davuniversity.orgyoutube.com
Major Precursor ForL-Tyrosine, ProteinsProteins, Catecholamines, Thyroid Hormones, Melanin youtube.comwikipedia.org

Contribution to Cellular Nitrogen and Carbon Homeostasis

Contribution to Nitrogen Homeostasis: The amino group of phenylalanine can be removed by transamination, typically as the first step in its catabolic pathway to phenylpyruvate. researchgate.net This process transfers the nitrogen to an α-keto acid (like α-ketoglutarate) to form a new amino acid (like glutamate), thereby making the nitrogen available for the synthesis of other nitrogen-containing compounds or for excretion.

In plants and some fungi, the enzyme phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and a free ammonium (B1175870) ion. nih.govoup.com This released ammonium can be re-assimilated into amino acids, directly contributing to the cellular nitrogen pool. oup.com The management of phenylalanine and other amino acids is crucial for maintaining nitrogen balance and supporting growth. nih.govresearchgate.net

Contribution to Carbon Homeostasis: The carbon skeleton of phenylalanine is classified as both glucogenic and ketogenic, meaning its breakdown products can be used for the synthesis of both glucose and ketone bodies. davuniversity.org The complete catabolism of phenylalanine, via the tyrosine and homogentisate pathways, ultimately yields fumarate and acetoacetate. davuniversity.orgpnas.orgnih.gov

Fumarate is an intermediate of the citric acid cycle (TCA cycle) and can be used for glucose synthesis (glucogenic). nih.gov

Acetoacetate is a ketone body that can be converted to acetyl-CoA (ketogenic). nih.gov

Acetyl-CoA can then enter the TCA cycle to generate ATP, making phenylalanine an important source of cellular energy. pnas.orgresearchgate.net Metabolic tracing studies have shown that carbon from phenylalanine is incorporated into intermediates of the TCA cycle, highlighting its role as a hub for the synthesis and conversion of carbohydrates, lipids, and proteins. nih.gov

L Phenylalanine Derivatives in Research Methodologies

Synthesis and Application of Photoactivatable L-Phenylalanine Analogs

Photoactivatable amino acids are powerful tools for probing biomolecular interactions in their native context. rsc.org These molecules are designed to be chemically inert until activated by a specific wavelength of light, typically UV light, which initiates the formation of a highly reactive intermediate. nih.gov This intermediate can then form a covalent bond with nearby molecules, effectively "capturing" transient interactions. rsc.orgnih.gov Among these, analogs of L-phenylalanine have proven particularly useful due to their structural similarity to the natural amino acid, allowing them to be incorporated into proteins using the cell's own translational machinery. pnas.org

p-Benzoyl-L-phenylalanine (pBpa) is a widely used photoactivatable amino acid analog. nih.govh1.co It features a benzophenone (B1666685) moiety, which is chemically stable and can be handled under normal ambient light. pnas.org Upon exposure to UV light (around 350-365 nm), the benzophenone carbonyl group undergoes a transition to form a reactive triplet diradical species. nih.govresearchgate.net This species can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable, covalent carbon-carbon bond between two interacting proteins. nih.govresearchgate.net A key advantage of pBpa is that if no suitable reaction partner is in proximity, the excited state can relax back to the ground state with minimal side reactions with the solvent, making it highly effective for in vivo studies. nih.gov

To enhance the efficiency of this process, researchers have developed derivatives of pBpa. The photocrosslinking yields of pBpa can sometimes be low, particularly for weak or very transient interactions. nih.govnih.gov Studies have shown that adding electron-withdrawing groups, such as halogens, to the benzophenone ring can increase the reactivity of the excited species and improve the covalent capture yields. nih.govnih.gov These halogenated pBpa analogs have been synthesized and successfully incorporated into proteins in living cells, expanding the range of protein-protein interactions that can be effectively studied. nih.govnih.gov

Table 1: Examples of Photoactivatable p-Benzoyl-L-phenylalanine (pBpa) Analogs
Analog NameChemical Structure ModificationKey Feature
p-Benzoyl-L-phenylalanine (pBpa)Standard benzophenone moiety attached to the para position of the phenylalanine ring.The foundational photo-crosslinker, activated by UV light to form covalent bonds with interacting proteins. nih.gov
Halogenated pBpa Derivatives (e.g., fluoro-, chloro-substituted)Addition of halogen atoms (F, Cl) to the benzophenone ring.Increased photocrosslinking efficiency due to the electron-withdrawing nature of halogens, enhancing the reactivity of the photo-activated species. nih.govnih.gov
Clickable pBpa Analogs (e.g., Abpa)Incorporation of a terminal alkyne group.Provides a dual functionality: photo-crosslinking via the benzophenone group and the ability to attach reporter tags (like fluorophores) via "click" chemistry. nih.gov

The primary application of pBpa and its derivatives is the covalent chemical capture of protein-protein interactions (PPIs). nih.gov This technique allows researchers to "freeze" interactions, including weak and transient ones, that are often difficult to detect using traditional biochemical methods. researchgate.net The process involves site-specifically incorporating the photoactivatable analog into a "bait" protein of interest. researchgate.net Upon irradiation with UV light, the analog is activated, and if an interacting "prey" protein is in close proximity, a covalent crosslink is formed. nih.gov

This covalent linkage stabilizes the protein complex, allowing it to be isolated and analyzed under stringent conditions that would typically disrupt non-covalent interactions. nih.gov Subsequent analysis, often using mass spectrometry, can then identify the interacting partner(s). nih.govresearchgate.net This method provides high spatiotemporal resolution, as the crosslinking is initiated at a specific time by the application of light, enabling the study of dynamic interaction networks within living cells. rsc.orgresearchgate.net The development of genetically encoded, residue-selective photo-crosslinkers further enhances the precision of this technique, allowing for the mapping of specific interaction interfaces. researchgate.net

Biocatalytic Synthesis of Phenylalanine Analogues

The synthesis of non-natural amino acids, including phenylalanine analogues, increasingly utilizes biocatalysis, which leverages enzymes to perform chemical transformations. nih.gov This approach offers significant advantages over traditional chemical synthesis, such as high stereoselectivity, milder reaction conditions, and reduced environmental impact. nih.gov A variety of enzymes have been engineered and applied for the asymmetric synthesis of these valuable compounds. acs.orgresearchgate.net

Phenylalanine ammonia (B1221849) lyases (PALs) are a prominent class of enzymes used for this purpose. frontiersin.org In nature, PALs catalyze the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. frontiersin.org However, this reaction is reversible. By using high concentrations of ammonia, the reverse reaction can be favored, leading to the stereoselective amination of various substituted cinnamic acids to produce a wide range of L-phenylalanine analogues. frontiersin.org Researchers have improved this process by immobilizing PAL enzymes on solid supports, which enhances their stability and allows for their reuse in continuous flow systems, making the synthesis more scalable and cost-efficient. frontiersin.org Other enzymatic routes, including those using engineered D-amino acid dehydrogenases and transaminases, have also been developed to produce D-phenylalanine analogues, which are important chiral building blocks for pharmaceuticals. acs.orgnih.gov

Table 2: Enzymatic Methods for Phenylalanine Analogue Synthesis
Enzyme ClassReaction TypeSubstrate(s)ProductKey Advantage
Phenylalanine Ammonia Lyases (PALs)Reverse AmmoniationSubstituted Cinnamic Acids + AmmoniaL-Phenylalanine AnaloguesCost-effective method for producing optically pure L-amino acids. frontiersin.org
D-Amino Acid Dehydrogenases (DAADHs)Reductive Aminationα-Keto Acids + AmmoniaD-Phenylalanine AnaloguesEnables asymmetric synthesis of D-amino acids, which are valuable chiral synthons. acs.org
Transaminases (TAms)Transaminationα-Keto Acids + Amino DonorL- or D-Phenylalanine AnaloguesHigh stereoselectivity and broad substrate scope after protein engineering. nih.gov
Suzuki-Miyaura Cross-Coupling (Enzyme-Compatible)Cross-CouplingIodophenylalanine + Boronic AcidsBiphenyl Derivatives of PhenylalanineAllows for the synthesis of fluorescent phenylalanine analogues with enhanced photophysical properties. ed.ac.uk

Site-Specific Incorporation of Non-Standard Amino Acids in Engineered Bacteria

The utility of phenylalanine derivatives like pBpa hinges on the ability to incorporate them into specific positions within a protein. This is achieved through the expansion of the genetic code in host organisms, most commonly the bacterium Escherichia coli. nih.govnih.gov The methodology relies on the creation of an "orthogonal translation system," which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to function independently of the host cell's own synthetase/tRNA pairs. nih.govresearchgate.net

This engineered aaRS is evolved to specifically recognize the desired non-standard amino acid (nsAA) and charge it onto the engineered tRNA. pnas.org The tRNA, in turn, has its anticodon modified to recognize a unique, reassigned codon on the messenger RNA (mRNA). nih.gov The amber stop codon (UAG) is frequently chosen for this purpose because it is the least used stop codon in E. coli. nih.govriken.jp When the ribosome encounters the UAG codon in the gene of interest, the engineered tRNA delivers the nsAA, resulting in its incorporation into the growing polypeptide chain. researchgate.netacs.org

This process allows for the production of recombinant proteins containing a non-standard amino acid at a predetermined site with high fidelity. pnas.orgnih.gov However, the efficiency of this process can be limited by competition with the cell's release factor 1 (RF1), which normally recognizes the UAG codon to terminate translation. nih.govacs.org Significant research has focused on engineering bacterial genomes and improving the components of the orthogonal system to enhance the yield of the desired full-length protein. nih.govnih.gov

Advanced Analytical and Research Methodologies

Isotope-Labeled L-Phenylalanine in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a cell. creative-proteomics.com The use of isotope-labeled L-phenylalanine, particularly with stable isotopes like ¹³C and ¹⁵N, is central to these studies. By tracing the journey of these labeled atoms through metabolic networks, researchers can map the flow of carbon and nitrogen, thereby elucidating pathway activities and identifying key regulatory points. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about molecular structure and dynamics. When combined with isotope labeling, NMR becomes a potent tool for metabolic flux analysis. nih.gov

¹³C-Labeled L-Phenylalanine : In ¹³C-MFA, cells are cultured with a substrate containing ¹³C, such as [1-¹³C]glucose. The ¹³C atoms are incorporated into various metabolites, including L-phenylalanine. nih.gov By analyzing the distribution of ¹³C in proteinogenic amino acids through techniques like 2D ¹³C-¹H correlation NMR spectroscopy, researchers can deduce the metabolic pathways that were active during its synthesis. frontiersin.org This method is instrumental in identifying optimal flux patterns for L-phenylalanine production in engineered microorganisms. nih.gov For instance, a study on an E. coli strain producing L-phenylalanine used ¹³C-based flux analysis to monitor its formation and identified high rates of phosphoenolpyruvate (B93156) (PEP) to pyruvate (B1213749) (PYR) conversion as a reason for a decrease in the L-Phe/glucose yield. nih.gov

¹⁵N-Labeled L-Phenylalanine : ¹⁵N-labeled L-phenylalanine is valuable for tracing nitrogen metabolism. By supplying ¹⁵N-labeled phenylalanine, researchers can track its conversion into various downstream products, mapping the flow of nitrogen through the metabolic network. Novel NMR experiments that utilize the ¹⁵N nucleus can derive the same information as traditional ¹H and/or ¹³C NMR with increased efficiency. nih.gov This approach accelerates the analysis of hydrolyzed biomass and increases the coverage of quantifiable isotopomers, enhancing the throughput and resolution of ¹³C-fluxomics studies. nih.gov

The following table summarizes the applications of isotope-labeled L-phenylalanine in NMR-based studies:

IsotopeApplication in NMR-based StudiesKey Insights Gained
¹³CTracing carbon flow in metabolic pathways. creative-proteomics.comIdentification of active metabolic routes, quantification of pathway fluxes, and optimization of L-phenylalanine production. nih.gov
¹⁵NTracing nitrogen metabolism and protein turnover. Mapping nitrogen flow, understanding protein synthesis and breakdown, and enhancing the resolution of metabolic flux analysis. nih.gov

Isotopically labeled L-phenylalanine serves as a tracer to delineate metabolic pathways and identify previously unknown intermediates. When [¹³C₆]-Phe is introduced into a biological system, mass spectrometry can be used to identify metabolites that have incorporated the ¹³C label. nih.gov This strategy allows for the focused analysis of the L-phenylalanine-derived metabolome. nih.gov

For example, in plants, this approach has been used to identify the subset of the soluble metabolome generated from phenylalanine in Arabidopsis thaliana. nih.gov By combining stable isotope labeling with liquid chromatography-mass spectrometry (LC-MS), researchers can automatically identify metabolites produced from a selected precursor. nih.gov This technique is not only useful for identifying metabolites in wild-type organisms but also for comparing metabolic differences in various mutants, thereby linking genes to specific metabolic functions. nih.gov

Transcriptional Profiling and Gene Expression Analysis

Transcriptional profiling provides a snapshot of the genes that are actively being expressed in a cell at a given time. By analyzing changes in gene expression in response to L-phenylalanine or during its production, researchers can identify key regulatory genes and pathways.

In a study of an L-phenylalanine-producing Escherichia coli strain, transcriptomic and metabolomic analyses were performed at different time points during fermentation. nih.gov This revealed differential expression of genes involved in various metabolic pathways, including the L-phenylalanine branch and the tricarboxylic acid (TCA) cycle. nih.gov For instance, the pheA gene, which is crucial for L-phenylalanine biosynthesis, was significantly upregulated. nih.gov Conversely, genes in competing pathways might be downregulated to redirect metabolic flux towards L-phenylalanine production. nih.gov

Heat maps are often used to visualize the expression patterns of candidate genes involved in L-phenylalanine metabolism, providing a clear representation of up- or down-regulation across different conditions or time points. researchgate.net Such analyses have been instrumental in understanding the transcriptional regulation of phenylalanine metabolism in various organisms, from bacteria to plants. nih.govfrontiersin.org

Genome-Scale Metabolic Models (GEMs) and Microbial Interaction Simulations

Genome-scale metabolic models (GEMs) are mathematical representations of the entire metabolic network of an organism, constructed from its genomic and biochemical information. nih.govnih.gov These models are powerful tools for predicting metabolic phenotypes and guiding metabolic engineering strategies. researchgate.net

GEMs can be used to simulate the metabolic capabilities of an organism and predict the effects of genetic modifications, such as gene knockouts or overexpression, on the production of specific metabolites like L-phenylalanine. nih.govresearchgate.net Flux Balance Analysis (FBA) is a common computational method used with GEMs to predict optimal growth rates and metabolic fluxes. researchgate.net By applying FBA to a GEM of a microorganism, researchers can identify essential genes for L-phenylalanine production and pinpoint potential targets for genetic engineering to improve yields. researchgate.net

Furthermore, GEMs can be extended to model the interactions within microbial communities. frontiersin.org These simulations can help in understanding how different microbial species compete for resources or cooperate to produce certain compounds. This is particularly relevant in industrial fermentation processes where mixed cultures might be used. frontiersin.org

In Vitro Model Systems for Metabolic Studies (e.g., Cell Monolayers)

In vitro model systems, such as cell monolayers, provide a controlled environment to study specific aspects of L-phenylalanine metabolism. These models are particularly useful for investigating the transport of L-phenylalanine across cell membranes and the activity of enzymes involved in its metabolism.

A study investigating the efficacy of L-phenylalanine ammonia-lyase (PAL), an enzyme used in the treatment of phenylketonuria (PKU), utilized a monolayer of liver cells. nih.govmdpi.com This model was used to study the penetration kinetics of PAL into the cells. nih.govmdpi.com The results demonstrated that the encapsulated form of PAL could efficiently penetrate the cell monolayer, indicating its potential therapeutic application. nih.govmdpi.com Such in vitro systems allow for the detailed examination of cellular processes without the complexities of a whole organism. nih.govmdpi.com

Molecular Dynamics Simulation in Understanding Binding Sites and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. nih.gov This technique provides a detailed, atomistic view of how L-phenylalanine or its derivatives interact with the binding sites of enzymes.

MD simulations have been employed to investigate the interaction mechanism of phenylalanine derivative inhibitors with tryptophan hydroxylase-1 (TPH1), a key enzyme in serotonin (B10506) synthesis. nih.gov These simulations, combined with binding free energy calculations, can predict the binding affinities of different inhibitors and identify the key amino acid residues involved in the interaction. nih.gov The insights gained from these simulations are valuable for the rational design of more potent and specific enzyme inhibitors. nih.gov For example, analysis of the individual energy terms can reveal whether van der Waals or electrostatic interactions are more crucial for binding. nih.gov

Adaptive Evolution Strategies in Microbial Engineering

Adaptive laboratory evolution (ALE) has emerged as a powerful strategy in microbial engineering to enhance the production of L-phenylalanine. This methodology harnesses the principles of natural selection by subjecting microbial populations to specific, sustained selective pressures over numerous generations. The process facilitates the selection of mutants with desired phenotypes, such as improved tolerance to high product concentrations or enhanced metabolic flux towards L-phenylalanine biosynthesis, without requiring extensive prior knowledge of the underlying genetic mechanisms.

A primary challenge in the microbial production of L-phenylalanine is the compound's inherent toxicity to the host cells at high concentrations. ALE has been successfully employed to address this limitation. In one study, an engineered Escherichia coli strain was subjected to adaptive evolution to improve its tolerance to high levels of L-phenylalanine. This process led to the isolation of the evolved strain E. coli PHE04, which exhibited a significant reduction in cell mortality to 36.2% after 48 hours of fermentation. acs.org Subsequent transcriptomic analysis revealed that a DNA-binding transcriptional dual regulator, MarA, played a critical role in this enhanced tolerance by improving cell membrane integrity and fluidity. acs.org Further engineering by overexpressing the marA gene in an evolved strain resulted in E. coli PHE05, which achieved a remarkable L-phenylalanine titer of 80.48 g/L in a 5-L fed-batch fermentation. acs.org

Another significant bottleneck in L-phenylalanine biosynthesis is the feedback inhibition of key enzymes by the final product. ALE provides an effective method to isolate mutants with deregulated enzymes. Researchers have utilized toxic analogs of L-phenylalanine, such as 4-fluorophenylalanine (4FP), as a selection pressure. nih.gov In a study involving Corynebacterium glutamicum, mutants resistant to 4FP were obtained through ALE. nih.gov Genetic analysis of these resistant strains revealed mutations in the aroG and pheA genes, which encode 3-deoxy-d-arabino-heptulosonate-7-phosphate (DAHP) synthase and prephenate dehydratase, respectively. These mutations were found to alleviate the feedback inhibition typically exerted by L-phenylalanine. nih.gov Additionally, mutations in the aroP gene, responsible for an aromatic amino acid transporter, were identified, which likely prevent the intracellular uptake of the toxic analog and the product. nih.gov By combining the overexpression of these mutant aroG and pheA genes with the deletion of the aroP gene, a final engineered strain of C. glutamicum was capable of producing L-phenylalanine at a concentration of 6.11 g/L. nih.gov

The tables below summarize key research findings where adaptive evolution strategies were employed to enhance L-phenylalanine production in different microbial hosts.

Table 1: Adaptive Evolution of Escherichia coli for Enhanced L-Phenylalanine Production

Click to view table
StrainKey Genetic Modification / Selection PressureL-Phenylalanine Titer (g/L)L-Phenylalanine Yield (g/g glucose)Productivity (g/L/h)Reference
PHE04 Adaptive evolution for high L-phenylalanine tolerance--- acs.org
PHE05 Overexpression of marA in evolved strain80.480.271.68 acs.org
PB12-ev2 Inactivated PTS, overexpression of tktA, aroGfbr, pheAev2-0.33- researchgate.net

Table 2: Adaptive Evolution of Corynebacterium glutamicum for Enhanced L-Phenylalanine Production

Click to view table
StrainSelection PressureKey Genetic ModificationsL-Phenylalanine Titer (g/L)Reference
Engineered Wild-Type 4-fluorophenylalanine (4FP) resistanceOverexpression of mutant pheA and aroG; Deletion of aroP6.11 ± 0.08 nih.gov

Table of Mentioned Compounds

Compound Name
3-deoxy-d-arabino-heptulosonate-7-phosphate (DAHP)
4-fluorophenylalanine (4FP)
Glucose
L-phenylalanine

Q & A

Q. What experimental design considerations are critical for incorporating L-Phenylalanine Unlabeled into metabolic pathway studies?

Methodological Answer: Prioritize analytical methods compatible with non-isotopic detection, such as HPLC-UV or fluorescence spectroscopy, for quantifying substrate turnover. Standardize buffer systems (e.g., Tris-HCl pH 7.4 for transaminase assays) to minimize variability. Include controls with heat-inactivated enzymes to confirm reaction specificity. Document raw data systematically to enable reproducibility audits .

Q. How can researchers ensure the stability of this compound in long-term cell culture experiments?

Methodological Answer: Pre-test solubility under culture conditions (e.g., DMEM vs. RPMI media) using dynamic light scattering. Aliquot stocks in inert buffers (e.g., PBS) and store at -80°C with desiccants. Validate integrity monthly via LC-MS to detect degradation products, and adjust storage protocols if >5% decomposition occurs .

Q. What validation steps are essential when using this compound as a reference standard in analytical chemistry?

Methodological Answer: Establish a calibration curve with ≥6 concentration points, spanning the expected physiological range (e.g., 0.1–10 mM). Perform intra- and inter-day precision tests (CV < 5%). Cross-validate with a certified reference material (CRM) if available, or use spike-recovery experiments (target: 95–105% recovery) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Km values for this compound across enzyme kinetic studies?

Methodological Answer: Conduct a meta-analysis using mixed-effects models to quantify heterogeneity sources (e.g., assay temperature, enzyme purity). Apply the EM algorithm to impute missing data points in historical datasets, then perform sensitivity analyses to identify protocol-driven outliers (e.g., non-steady-state conditions) . Hierarchical clustering of experimental parameters (e.g., pH, ionic strength) can isolate clusters with statistically divergent kinetic profiles .

Q. What advanced statistical frameworks are recommended for distinguishing NMR artifacts from true metabolic signals in studies using this compound?

Methodological Answer: Combine PCA to reduce spectral dimensionality with bootstrap resampling (n=1,000 iterations) to estimate confidence intervals for chemical shifts. Validate putative peaks via 2D NMR (e.g., HSQC) or orthogonal LC-MS/MS. For time-course data, use mixed linear models to separate technical drift from biological variation .

Q. How can machine learning enhance the interpretation of unlabeled L-Phenylalanine data in untargeted metabolomics?

Methodological Answer: Train unsupervised models (e.g., k-means clustering) on raw LC-MS spectra to group co-eluting features, reducing false positives from adducts or isomers. Use SHAP (SHapley Additive exPlanations) values to prioritize peaks with biological relevance. Cross-reference clusters with annotated databases (e.g., HMDB) while accounting for non-isotopic mass discrepancies .

Q. What strategies mitigate confounding variables when comparing this compound with isotopically labeled analogs in tracer studies?

Methodological Answer: Design paired experiments where both forms are tested in the same batch to control for environmental variability. Use kinetic isotope effect (KIE) correction factors for enzymatic rates. Validate instrument-specific detection biases via standard curves spiked with both labeled and unlabeled forms .

Data Analysis and Contradiction Management

Q. How should researchers address variability in cellular uptake rates of this compound reported across cancer cell lines?

Methodological Answer: Apply Bayesian hierarchical modeling to pool data from independent studies, incorporating cell line-specific covariates (e.g., expression levels of LAT1 transporters). Use leave-one-out cross-validation to assess model robustness. Validate hypotheses with CRISPR-edited cell lines to isolate transporter dependency .

Q. What systematic approaches reconcile discrepancies in this compound’s role in neurotransmitter synthesis across in vivo vs. in vitro models?

Methodological Answer: Perform tracer dilution studies in parallel in vitro (primary neurons) and in vivo (microdialysis) systems. Use compartmental modeling to quantify blood-brain barrier transport efficiency. Apply Akaike information criterion (AIC) to compare model fits and identify species-specific metabolic bottlenecks .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance and reproducibility when using this compound in animal studies?

Methodological Answer: Pre-register protocols (e.g., on OSF) detailing dose ranges, administration routes, and euthanasia criteria. Use block randomization for treatment groups and blinded data analysis. Archive raw spectra/chromatograms in FAIR-aligned repositories with metadata on instrument calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.